

# Structural Analysis of 5-Iodo-2'-O-methyluridine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Iodo-2'-O-methyluridine

Cat. No.: B150679

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## Abstract

**5-Iodo-2'-O-methyluridine** is a modified pyrimidine nucleoside with significant potential in antiviral and anticancer research. Its structural modifications—the iodine atom at the 5-position of the uracil base and the methyl group at the 2'-position of the ribose sugar—confer unique chemical and biological properties. This technical guide provides a comprehensive overview of the structural analysis of **5-Iodo-2'-O-methyluridine**, including its physicochemical properties, proposed synthesis, and mechanism of action. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from closely related analogs to provide a thorough understanding of its structural characteristics.

## Physicochemical Properties

A summary of the known physicochemical properties of **5-Iodo-2'-O-methyluridine** is presented in Table 1. This data is crucial for its handling, formulation, and interpretation in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>13</sub> IN <sub>2</sub> O <sub>6</sub>	
Molecular Weight	384.12 g/mol	
CAS Number	34218-84-3	
Appearance	White to off-white powder (predicted)	
Storage Temperature	10°C - 25°C	

## Spectroscopic and Structural Data

Direct crystallographic and detailed spectroscopic data for **5-Iodo-2'-O-methyluridine** are not readily available in the public domain. However, data from analogous compounds can provide valuable insights into its expected structural features.

### NMR Spectroscopy (Predicted)

The expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **5-Iodo-2'-O-methyluridine** can be predicted based on the analysis of similar structures, such as 5-iodouridine and 2'-O-methyluridine. The presence of the iodine atom is expected to cause a downfield shift of the H6 proton signal, while the 2'-O-methyl group will introduce a characteristic singlet in the <sup>1</sup>H NMR spectrum.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (in ppm)

Atom	Predicted <sup>1</sup> H Shift	Predicted <sup>13</sup> C Shift	
Uracil Base			
H6	~8.0	~70	
C2	~150		
C4	~162		
C5	-		
C6	~145		
Ribose Sugar			
H1'	~5.9	~58	
H2'	~4.2		
H3'	~4.1		
H4'	~4.0		
H5', H5''	~3.8, ~3.7		
C1'	~90		
C2'	~80		
C3'	~70		
C4'	~85		
C5'	~61		
2'-O-Methyl			
OCH <sub>3</sub>	~3.4		

## Mass Spectrometry (Predicted)

The mass spectrum of **5-Iodo-2'-O-methyluridine** is expected to show a prominent molecular ion peak [M]<sup>+</sup> at m/z 384. Fragmentation would likely involve the cleavage of the glycosidic

bond, leading to fragments corresponding to the iodinated uracil base and the 2'-O-methylated ribose sugar.

## Infrared Spectroscopy (Predicted)

The IR spectrum of **5-Iodo-2'-O-methyluridine** is predicted to exhibit characteristic absorption bands for the N-H, C=O, C-O, and C-I functional groups.

Table 3: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )
N-H stretching	3200-3400
C=O stretching	1650-1750
C-O stretching	1000-1300
C-I stretching	500-600

## Experimental Protocols

### Synthesis of 5-Iodo-2'-O-methyluridine

A detailed experimental protocol for the synthesis of **5-Iodo-2'-O-methyluridine** is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of related compounds, such as the iodination of 2'-O-methyluridine.

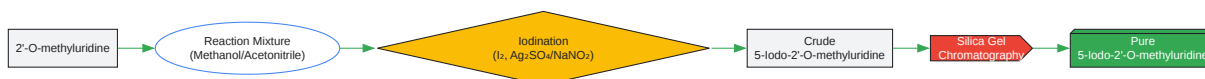
Materials:

- 2'-O-methyluridine
- Iodine (I<sub>2</sub>)
- Silver sulfate (Ag<sub>2</sub>SO<sub>4</sub>) or Sodium nitrite (NaNO<sub>2</sub>)
- Methanol (MeOH)
- Acetonitrile (MeCN)

- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

#### Procedure:

- Dissolution: Dissolve 2'-O-methyluridine in a suitable solvent such as methanol or acetonitrile.
- Iodination: Add iodine and an activating agent (e.g., silver sulfate or sodium nitrite) to the solution.
- Reaction: Stir the reaction mixture at room temperature or gentle heating and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, filter the reaction mixture to remove any solids. Evaporate the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **5-Iodo-2'-O-methyluridine**.
- Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).



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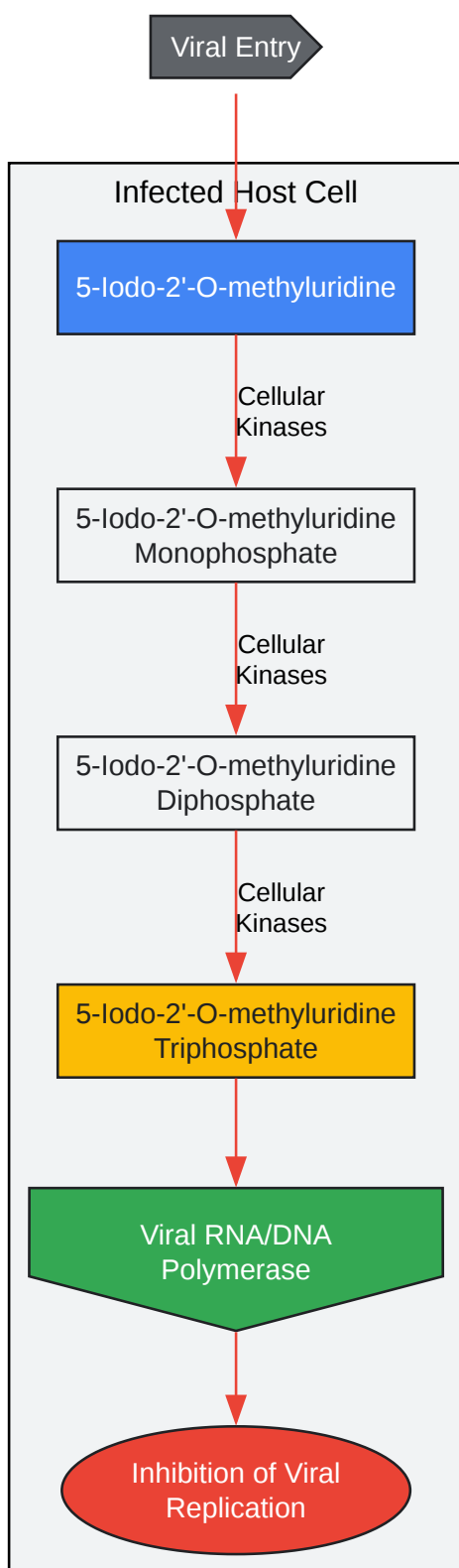
Caption: Proposed workflow for the synthesis of **5-Iodo-2'-O-methyluridine**.

## Mechanism of Action: Antiviral Activity

The primary antiviral mechanism of 5-halogenated nucleosides involves their intracellular conversion to the triphosphate form, which then acts as a competitive inhibitor of viral DNA or RNA polymerases. This leads to the termination of the growing nucleic acid chain and the inhibition of viral replication.

## Signaling Pathway

The proposed antiviral signaling pathway for **5-Iodo-2'-O-methyluridine** is depicted below. This pathway is based on the well-established mechanism of action for similar nucleoside analogs.



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Caption: Proposed antiviral mechanism of **5-Iodo-2'-O-methyluridine**.

## Conclusion

**5-Iodo-2'-O-methyluridine** represents a promising molecule in the development of new antiviral and anticancer therapies. While direct and comprehensive structural data remains to be fully elucidated, analysis of its structural analogs provides a strong foundation for understanding its chemical behavior and biological activity. The proposed synthetic route and mechanism of action outlined in this guide offer a framework for future research and development of this potent nucleoside analog. Further experimental studies are warranted to fully characterize its structural and biological properties.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)